4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H10ClN3.
Scientific Research Applications
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and cardiovascular disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, which is crucial for the growth and spread of cancer cells.
Mode of Action
This compound interacts with VEGFR-2 and inhibits its activity . By blocking the VEGFR-2, this compound prevents the binding of VEGF to its receptor, thereby inhibiting the signal transduction pathway that leads to angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . This disruption affects downstream effects such as endothelial cell proliferation, migration, and survival, all of which are essential for new blood vessel formation .
Result of Action
The inhibition of VEGFR-2 by this compound results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary nutrients and oxygen supplied by the new blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s action and efficacy.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride can be synthesized from histamine dihydrochloride and paraformaldehyde. The reaction involves dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours. After the reaction, the solvent is evaporated, and the residue is dried under vacuum .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
- 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
- 4,5,6,7-Tetrahydro-5-azabenzimidazole hydrochloride
Uniqueness
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLFJSVTUQAGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62002-31-7 | |
Record name | NSC26631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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